4-Bromo-1,3-dimethyl-1H-indole
Overview
Description
4-Bromo-1,3-dimethyl-1H-indole is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indoles are known for their biological activities and are prevalent in various natural products and synthetic drugs . The compound this compound is characterized by the presence of a bromine atom at the 4th position and methyl groups at the 1st and 3rd positions of the indole ring.
Preparation Methods
The synthesis of 4-Bromo-1,3-dimethyl-1H-indole can be achieved through several synthetic routes. One common method involves the bromination of 1,3-dimethylindole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane . The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors and continuous flow systems to enhance efficiency and yield .
Chemical Reactions Analysis
4-Bromo-1,3-dimethyl-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding indole oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Bromo-1,3-dimethyl-1H-indole has diverse scientific research applications:
Mechanism of Action
The mechanism of action of 4-Bromo-1,3-dimethyl-1H-indole involves its interaction with specific molecular targets and pathways. The bromine atom and methyl groups influence its binding affinity and selectivity towards various biological receptors . The compound may act as an inhibitor or modulator of specific enzymes or signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
4-Bromo-1,3-dimethyl-1H-indole can be compared with other indole derivatives such as:
4-Bromoindole: Lacks the methyl groups at the 1st and 3rd positions, which may affect its reactivity and biological activity.
1,3-Dimethylindole: Lacks the bromine atom, which may influence its chemical properties and applications.
4-Chloro-1,3-dimethyl-1H-indole:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
4-bromo-1,3-dimethylindole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN/c1-7-6-12(2)9-5-3-4-8(11)10(7)9/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLKMBPXJDDTZOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C2=C1C(=CC=C2)Br)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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